molecular formula C6H10O2 B7721415 n-Propyl acrylate CAS No. 24979-82-6

n-Propyl acrylate

Cat. No.: B7721415
CAS No.: 24979-82-6
M. Wt: 114.14 g/mol
InChI Key: PNXMTCDJUBJHQJ-UHFFFAOYSA-N
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Description

n-Propyl acrylate: is an organic compound with the molecular formula C6H10O2 . It is an ester formed from acrylic acid and propanol. This compound is a colorless liquid with a characteristic acrid odor. It is used in the production of various polymers and copolymers, which are utilized in coatings, adhesives, and sealants .

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Propyl acrylate can be synthesized through the esterification of acrylic acid with propanol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is typically carried out at elevated temperatures (around 60°C) for 24 hours. The product is then purified through distillation .

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow processes. Acryloyl chloride is reacted with propanol in the presence of a base like triethylamine in a tubular reactor. This method allows for efficient production with high yields and minimizes the formation of side products .

Chemical Reactions Analysis

Types of Reactions: n-Propyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form homopolymers or copolymers.

    Addition Reactions: It can participate in Michael addition reactions due to the presence of the α,β-unsaturated carbonyl group.

    Hydrolysis: It can be hydrolyzed back to acrylic acid and propanol under acidic or basic conditions.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).

    Michael Addition: Typically involves nucleophiles such as amines or thiols.

    Hydrolysis: Requires acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Polymerization: Produces poly(this compound) or copolymers with other monomers.

    Michael Addition: Forms β-substituted propyl acrylates.

    Hydrolysis: Yields acrylic acid and propanol.

Scientific Research Applications

n-Propyl acrylate is widely used in scientific research and industrial applications:

Mechanism of Action

The primary mechanism of action for n-Propyl acrylate involves its polymerization to form long-chain polymers. The double bond in the acrylate group undergoes free radical polymerization, leading to the formation of a polymer network. This process is initiated by free radicals generated from initiators like benzoyl peroxide or AIBN. The resulting polymers exhibit properties such as flexibility, durability, and resistance to environmental factors .

Comparison with Similar Compounds

  • Methyl acrylate
  • Ethyl acrylate
  • Butyl acrylate
  • 2-Hydroxyethyl acrylate
  • 2-Hydroxypropyl acrylate

Comparison: n-Propyl acrylate is unique due to its specific alkyl chain length, which imparts distinct properties to the resulting polymers. Compared to methyl and ethyl acrylates, this compound provides better flexibility and lower glass transition temperatures. It also has a lower odor threshold compared to butyl acrylate, making it more suitable for applications where odor is a concern .

Properties

IUPAC Name

propyl prop-2-enoate
Source PubChem
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InChI

InChI=1S/C6H10O2/c1-3-5-8-6(7)4-2/h4H,2-3,5H2,1H3
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InChI Key

PNXMTCDJUBJHQJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C=C
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Molecular Formula

C6H10O2
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Related CAS

24979-82-6
Record name Propyl acrylate polymer
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DSSTOX Substance ID

DTXSID6061288
Record name 2-Propenoic acid, propyl ester
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Molecular Weight

114.14 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name 2-Propenoic acid, propyl ester
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Boiling Point

122 °C, BP: 63 °C at 100 mm Hg
Record name n-Propyl Acrylate
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Vapor Pressure

14.5 [mmHg]
Record name 2-Propenoic acid, propyl ester
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CAS No.

925-60-0, 24979-82-6
Record name Propyl acrylate
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Record name Propyl acrylate
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Record name 2-Propenoic acid, propyl ester, homopolymer
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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